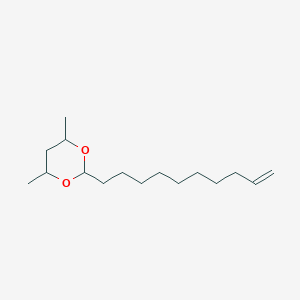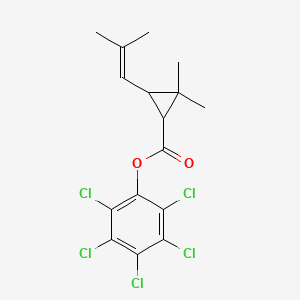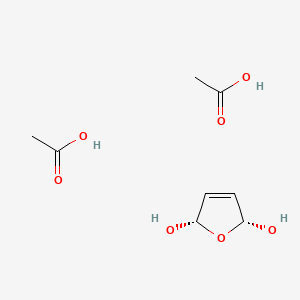
acetic acid;(2S,5R)-2,5-dihydrofuran-2,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(2S,5R)-2,5-dihydrofuran-2,5-diol is a compound that combines the properties of acetic acid and a dihydrofuran diol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar The (2S,5R)-2,5-dihydrofuran-2,5-diol component is a diol derivative of dihydrofuran, a heterocyclic compound containing an oxygen atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S,5R)-2,5-dihydrofuran-2,5-diol can be achieved through several methods. One common approach involves the condensation of acetic acid with (2S,5R)-2,5-dihydrofuran-2,5-diol under acidic conditions. This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond between the acetic acid and the diol .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(2S,5R)-2,5-dihydrofuran-2,5-diol can undergo various chemical reactions, including:
Oxidation: The diol component can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol can yield diketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Acetic acid;(2S,5R)-2,5-dihydrofuran-2,5-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in studies of enzyme mechanisms and metabolic pathways.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;(2S,5R)-2,5-dihydrofuran-2,5-diol involves its interaction with specific molecular targets and pathways. The diol component can form hydrogen bonds with enzymes and other proteins, affecting their activity and function. Additionally, the acetic acid moiety can participate in acid-base reactions, influencing the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
(2S,5R)-2-Isopropyl-5-methylcyclohexanone: This compound shares a similar diol structure but with different substituents, leading to distinct chemical properties and applications.
Phenoxyacetic acid derivatives: These compounds also contain an acetic acid moiety and are used in various chemical and biological applications.
Uniqueness
Acetic acid;(2S,5R)-2,5-dihydrofuran-2,5-diol is unique due to its combination of acetic acid and dihydrofuran diol, which imparts specific chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
5117-81-7 |
|---|---|
Fórmula molecular |
C8H14O7 |
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
acetic acid;(2S,5R)-2,5-dihydrofuran-2,5-diol |
InChI |
InChI=1S/C4H6O3.2C2H4O2/c5-3-1-2-4(6)7-3;2*1-2(3)4/h1-6H;2*1H3,(H,3,4)/t3-,4+;; |
Clave InChI |
ZDEGOYMLPOMOTD-NDXJVULZSA-N |
SMILES isomérico |
CC(=O)O.CC(=O)O.C1=C[C@H](O[C@H]1O)O |
SMILES canónico |
CC(=O)O.CC(=O)O.C1=CC(OC1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



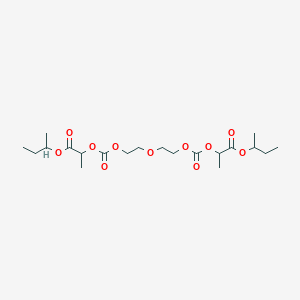
![1-(Furan-2-ylmethyl)-3-[4-(furan-2-ylmethylcarbamoylamino)-2-methylphenyl]urea](/img/structure/B14735584.png)
![[4-(Bromoacetyl)phenyl]arsonic acid](/img/structure/B14735607.png)
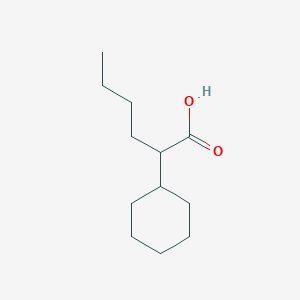

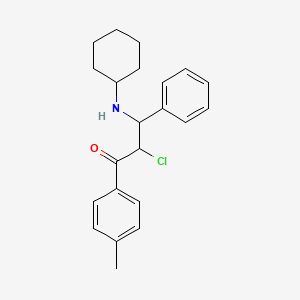
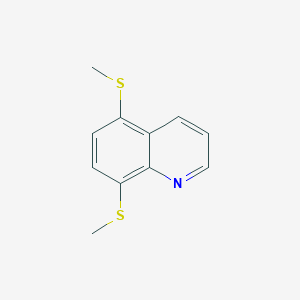
![5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14735640.png)
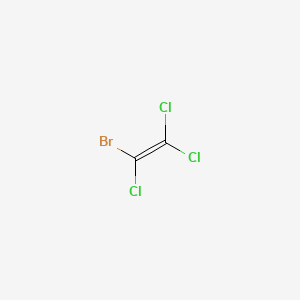
![Benzo[b]thiophene, 2,3-dihydro-3-methyl-, 1,1-dioxide](/img/structure/B14735642.png)

